DL-Lysine
Overview
Description
Synthesis Analysis
Lysine can be synthesized via de novo synthesis. While plants and bacteria rely on variations of the meso-diaminopimelate pathway for lysine biosynthesis, fungi exclusively use the α-aminoadipate pathway .Molecular Structure Analysis
The molecular formula of DL-Lysine is C6H14N2O2 . Its average mass is 146.188 Da and its monoisotopic mass is 146.105530 Da . The structure of DL-Lysine is also available as a 2D Mol file .Chemical Reactions Analysis
Lysine reacts with Dimethylaminonapthelenesulfonylchloride (Dansyl Chloride) in a nucleophilic substitution reaction . It also reacts with high specificity toward aldehydes to form imines (Schiff bases), which can be reduced with sodium borohydride or cyanoborohydride to form a secondary amine .Physical And Chemical Properties Analysis
DL-Lysine has a density of 1.1±0.1 g/cm3, a boiling point of 311.5±32.0 °C at 760 mmHg, and a flash point of 142.2±25.1 °C . It has 4 H bond acceptors, 5 H bond donors, and 5 freely rotating bonds . Its polar surface area is 89 Å2 .Scientific Research Applications
DL-Lysine's structural changes under X-ray irradiation were explored, revealing a decomposition mechanism involving transformation to a free base and decarboxylation, producing 1,5-diaminopentane and CO2 (Bozack, Zhou, & Worley, 1994).
Dietary lysine levels and salinity impact the growth and nutrient metabolism of genetically improved farmed tilapia, with different dietary lysine levels enhancing growth performance and nutrient metabolism under varying salinities (Shao et al., 2022).
Lysinoalanine, a derivative of DL-Lysine, was found in proteins of home-cooked and commercial foods, suggesting its formation under non-alkaline heating conditions (Sternberg, Kim, & Schwende, 1975).
A revised method using DL-Lysine as a standard was proposed for determining available lysine in animal protein concentrates, suitable for examining large numbers of samples (Hall, Trinder, & Givens, 1973).
The mechanism of action of lysine 5,6-aminomutase was analyzed, showing its dependence on pyridoxal-5(')-phosphate and adenosylcobalamin and its transformation of D-lysine into various diamino acids (Tang, Casarez, Wu, & Frey, 2003).
A study on dl-2,6-diamino-4-hexynoic acid, a lysine analog, revealed its inhibitory effects on DNA, RNA, and protein synthesis in pneumococci (Neumeyer & Firshein, 1966).
Investigations into the action of amino acid oxidase on ε-acyllysine and lysine provided insights into enzyme-substrate interactions (Yoshimoto, 1958).
A study examined the uptake of DL-Lysine-H3 in various tissues of euthyroid and dysthyroidal male rats, showing differences in uptake depending on thyroid state (Ford, Rhines, Rhodes, & Hartstein, 1965).
The synthesis of γ-Hydroxy-β-lysine, related to DL-Lysine, was explored for its role in antitubercular peptides (Wakamiya, Teshima, Kubota, Shiba, & Kaneko, 1974).
L-lysine production improvements, focusing on strain development and fermentation technologies, were reviewed, highlighting the significance of DL-Lysine in industrial applications (Félix, Letti, Pereira, Bonfim, Soccol, & Soccol, 2019).
properties
IUPAC Name |
2,6-diaminohexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXKERNSBIXSRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26714-32-9 | |
Record name | Lysine, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26714-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90859004 | |
Record name | DL-Lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lysine, DL- | |
CAS RN |
70-54-2 | |
Record name | (±)-Lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lysine, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-lysine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.673 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LYSINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI4RT59273 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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